A Comprehensive Technical Guide to the Physical Properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr)
A Comprehensive Technical Guide to the Physical Properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr), a prominent organometallic precursor. The information is compiled from various technical sources to assist researchers and professionals in its application, particularly in fields such as semiconductor manufacturing and materials science.
Core Physical and Chemical Properties
Tetrakis(ethylmethylamino)zirconium, with the chemical formula C₁₂H₃₂N₄Zr, is an organozirconium compound widely utilized as a precursor for the deposition of zirconium-based thin films through processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1] Its physical state at room temperature is typically a light yellow or colorless liquid.[1][2][3][4]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of TEMAZr. These values are critical for designing and optimizing experimental and industrial processes involving this precursor.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₃₂N₄Zr | [1][2][5][6][7] |
| Molecular Weight | 323.63 g/mol | [1][2][5][6][8] |
| Appearance | Light yellow or colorless liquid | [1][2][3][4] |
| Density | 1.049 g/mL at 25 °C | [1][4][5] |
| Boiling Point | 81 °C at 0.1 mmHg (0.1 hPa) | [1][2][5] |
| Melting Point | < 10 °C; another source indicates < -70 °C | [2][3] |
| Vapor Pressure | 1 Torr at 70 °C; another source indicates ~65 °C at 0.1 Torr | [3][9] |
| Flash Point | 10 °C (50 °F) - closed cup | [4][5] |
| Solubility | Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane, toluene, hexane, octane).[3] | [3] |
| Water Solubility | Insoluble and reacts violently with water.[5] | [5] |
| Thermal Stability | Considered thermally stable for MOCVD applications, but may exhibit limited stability under prolonged heating.[10] Stable under recommended inert storage conditions.[5][9] | [5][9][10] |
| Viscosity | 2-3 cP at 40 °C (estimated) | [3] |
Experimental Protocols: General Methodologies for Characterization
While specific, detailed experimental protocols for determining every physical property of TEMAZr are not publicly available, general methodologies for characterizing metal-organic precursors are well-established in the scientific literature. These approaches are crucial for ensuring precursor purity and understanding its behavior under process conditions.
1. Purity Determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is used to confirm the chemical structure and purity of the synthesized precursor by identifying the characteristic signals of the ethylmethylamino ligands and detecting any organic impurities.[11]
-
Elemental Analysis: Combustion analysis is performed to determine the weight percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values for C₁₂H₃₂N₄Zr to verify its elemental composition.[11]
-
Melting Point Determination: The melting point can be used as an indicator of purity. Impurities typically broaden and depress the melting point range.[11]
2. Volatility and Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to study the volatility and thermal stability of precursors.[11] An isothermal TGA experiment involves holding the precursor at a series of temperatures and measuring the rate of mass loss due to evaporation. This data is essential for determining its suitability for CVD and ALD processes.[11] The onset temperature of decomposition can also be determined by observing the temperature at which non-volatile decomposition occurs.[12]
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the enthalpy and temperature of phase transitions, such as melting and boiling, providing further insight into the thermal properties of the material.
3. Vapor Pressure Measurement:
-
Static Method: The vapor pressure of a precursor can be accurately measured using a static apparatus, which typically involves a capacitance diaphragm gauge.[13] The precursor is placed in a thermostatically controlled vessel, and the pressure of the vapor in equilibrium with the condensed phase is measured at various temperatures.[13]
-
Calculation from TGA Data: Vapor pressure can also be estimated from isothermal TGA data by applying equations that relate the rate of mass loss to vapor pressure through diffusion principles.[11] The calculated vapor pressures can then be used to create Arrhenius plots to determine the enthalpy of vaporization.[11]
4. Decomposition Studies:
-
Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): To understand the decomposition pathways, the precursor can be heated in a controlled environment (e.g., a sealed quartz tube), and the gaseous byproducts can be analyzed in-situ using techniques like MS and FTIR.[11][12] This helps in identifying the decomposition products and the temperature at which decomposition begins, which is critical for defining the process window for film deposition.[12]
Visualizations: Logical Workflow
The primary application of Tetrakis(ethylmethylamino)zirconium is as a precursor in Atomic Layer Deposition (ALD) to create high-quality zirconium oxide (ZrO₂) thin films. The following diagram illustrates the logical workflow of a typical thermal ALD cycle using TEMAZr and water (H₂O) as the co-reactant.
Caption: Logical workflow of a thermal Atomic Layer Deposition (ALD) cycle using TEMAZr.
References
- 1. americanelements.com [americanelements.com]
- 2. Tetrakis(ethylmethylamino)zirconium | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]
- 3. kojundo.co.jp [kojundo.co.jp]
- 4. echemi.com [echemi.com]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. (주)제이아이테크 [ji-tech.co.kr]
- 7. strem.com [strem.com]
- 8. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dockchemicals.com [dockchemicals.com]
- 10. Novel Thermally-Stable Hafnium and Zirconium ALD Precursors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
